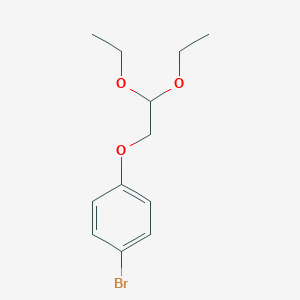

1-Bromo-4-(2,2-diethoxyethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHRIWLHZBCGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378739 | |

| Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112598-18-2 | |

| Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(2,2-diethoxyethoxy)benzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(2,2-diethoxyethoxy)benzene

Introduction: A Versatile Aryl Ether Building Block

This compound is a valuable bifunctional organic compound, serving as a key intermediate in the synthesis of more complex molecules. Featuring a brominated aromatic ring and a protected aldehyde functional group (in the form of a diethyl acetal), it offers two distinct points for chemical modification. The bromo-substituent is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetal group provides a stable precursor to a reactive aldehyde, which can be revealed under acidic conditions. This unique combination makes it a sought-after building block for pharmaceuticals, liquid crystals, and advanced materials.

This guide provides a comprehensive exploration of the most efficient and reliable method for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. It further details a full suite of analytical techniques for its rigorous characterization, ensuring product identity and purity for downstream applications.

Strategic Synthesis: The Williamson Etherification Approach

The formation of the ether linkage in this compound is most effectively achieved via the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1][2][3] For the target molecule, two retrosynthetic pathways are conceivable.

Retrosynthetic Analysis:

-

Route A: Disconnection of the ether bond yields 4-bromophenol and an electrophilic diethoxyethane component, such as 2-bromo-1,1-diethoxyethane.

-

Route B: An alternative disconnection suggests the reaction of a phenoxide derived from 2,2-diethoxyethanol with 1,4-dibromobenzene.

Rationale for Route Selection:

Route A is vastly superior and represents the standard approach. The reaction proceeds via the attack of a highly nucleophilic phenoxide ion on a primary alkyl halide, a textbook example of an efficient S(_N)2 mechanism.[2][3] In contrast, Route B would require a nucleophilic substitution on an aryl halide (1,4-dibromobenzene). Such reactions are notoriously difficult under standard S(_N)2 conditions due to the high strength of the C(sp²)–Br bond and steric hindrance, typically requiring harsh conditions or metal catalysis. Therefore, this guide focuses exclusively on the experimentally validated and high-yielding Route A.

Reaction Mechanism: An S(_N)2 Pathway

The synthesis follows a two-step process occurring in one pot. First, a base deprotonates the acidic hydroxyl group of 4-bromophenol to generate the potent potassium 4-bromophenoxide nucleophile. This phenoxide then attacks the primary carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group in a concerted S(_N)2 fashion to form the desired ether product.

Caption: Williamson ether synthesis reaction pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 4-bromophenol and 2-bromo-1,1-diethoxyethane.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 4-Bromophenol | 106-41-2 | 173.01 | Skin and eye irritant.[4] |

| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | 197.05 | Lachrymator, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered. Irritant. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous. Reproductive toxin. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade or higher. |

| Hexanes | 110-54-3 | 86.18 | ACS grade or higher. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

Safety Precautions

-

Conduct all steps within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5][6]

-

4-Bromophenol is a skin and eye irritant.[4] Handle with care.

-

2-Bromo-1,1-diethoxyethane is a lachrymator and irritant. Avoid inhalation of vapors.

-

DMF is a reproductive toxin; avoid exposure.

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (8.65 g, 50.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: Add 2-bromo-1,1-diethoxyethane (10.84 g, 55.0 mmol, 1.1 equiv.) to the stirring suspension.

-

Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold deionized water and transfer to a 1 L separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 98:2 to 90:10) to afford this compound as a colorless to pale yellow oil.

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrO₃ |

| Molecular Weight | 289.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 133322-33-5 |

Spectroscopic Data

The following data represent the expected analytical signatures for this compound.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides definitive structural information by mapping the chemical environment of each hydrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | Doublet (d) | 2H | Aromatic H (ortho to Br) |

| ~ 6.80 | Doublet (d) | 2H | Aromatic H (ortho to O) |

| ~ 4.85 | Triplet (t) | 1H | Acetal CH, -CH(OEt)₂ |

| ~ 4.00 | Doublet (d) | 2H | Methylene H, Ar-O-CH₂- |

| ~ 3.65 | Quartet (q) | 4H | Methylene H, -O-CH₂-CH₃ |

| ~ 1.20 | Triplet (t) | 6H | Methyl H, -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum complements the ¹H NMR data, identifying each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | Aromatic C-O |

| ~ 132.5 | Aromatic C-H (ortho to Br) |

| ~ 116.5 | Aromatic C-H (ortho to O) |

| ~ 113.0 | Aromatic C-Br |

| ~ 101.0 | Acetal C, -CH(OEt)₂ |

| ~ 70.0 | Methylene C, Ar-O-CH₂- |

| ~ 62.0 | Methylene C, -O-CH₂-CH₃ |

| ~ 15.0 | Methyl C, -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2975-2870 | C(sp³)-H stretching (alkyl) |

| ~ 1590, 1490 | C=C aromatic ring stretching |

| ~ 1240 | C-O-C asymmetric stretching (aryl ether) |

| ~ 1125, 1060 | C-O-C symmetric stretching (acetal and ether) |

| ~ 825 | C-H out-of-plane bending (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.

| m/z Value | Assignment |

| 288 / 290 | Molecular ion peaks [M]⁺ and [M+2]⁺ in ~1:1 ratio, characteristic of Bromine |

| 215 / 217 | Fragment from loss of -CH(OEt)₂ |

| 103 | Fragment corresponding to [CH(OEt)₂]⁺ |

Integrated Workflow: From Synthesis to Analysis

The entire process, from selecting reagents to final characterization, follows a logical and self-validating workflow.

Caption: Overall experimental and analytical workflow.

Conclusion

The synthesis of this compound is reliably achieved through a Williamson ether synthesis reaction between 4-bromophenol and 2-bromo-1,1-diethoxyethane. This method is high-yielding, robust, and proceeds through a well-understood S(_N)2 mechanism. The identity, structure, and purity of the final product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. This guide provides the necessary framework for researchers and scientists to confidently prepare and validate this versatile chemical intermediate for its diverse applications in modern organic chemistry.

References

-

University of Massachusetts. The Williamson Ether Synthesis. [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]

-

PubChem. 1-Bromo-4-(2-methoxyethyl)benzene. [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

-

ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

NIST. Benzene, 1-bromo-4-ethenyl-. [Link]

-

Stenutz. 1-bromo-4-ethoxybenzene. [Link]

-

NIST. Benzene, 1-bromo-4-ethyl-. [Link]

-

ResearchGate. ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

PrepChem.com. Preparation of 4-bromophenol. [Link]

-

Der Pharma Chemica. Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

PubChemLite. 1-bromo-4-(1-ethoxyethoxy)benzene. [Link]

-

Medium. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]

-

SpectraBase. Benzene, 1-bromo-4-[(2,2-dimethoxyethyl)thio]- ¹H NMR. [Link]

-

PubChem. 1-Bromo-4-[2-(2-methylphenoxy)ethoxy]benzene. [Link]

-

NIST. Benzene, 1-bromo-4-phenoxy-. [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-4-(2,2-diethoxyethoxy)benzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Bromo-4-(2,2-diethoxyethoxy)benzene (CAS No. 112598-18-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective use of this compound in a laboratory setting.

Introduction: A Versatile Building Block

This compound is a substituted aromatic compound featuring a bromo group and a diethoxyethoxy side chain. The presence of the bromine atom makes it a valuable intermediate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules.[1] The diethoxyethoxy moiety, a protected form of an aldehyde, offers a latent reactive site that can be deprotected under specific conditions to yield a formyl group, further enhancing its synthetic utility. This dual functionality makes it an attractive starting material for the synthesis of diverse molecular architectures, including those with potential therapeutic applications. While specific studies on the biological activity of this compound are not extensively documented, related bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), suggesting a potential avenue for research in the development of anti-diabetic agents.[2]

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₂H₁₇BrO₃ | - |

| Molecular Weight | 289.17 g/mol | |

| Appearance | Colorless to light yellow liquid | General appearance of similar aromatic ethers. |

| Boiling Point | > 200 °C (at 760 mmHg) | Boiling points of related compounds like 1-bromo-4-ethylbenzene (204 °C) and 1-bromo-2,4-dimethoxybenzene (153-155 °C at 18 mmHg) suggest a high boiling point due to the larger molecular weight and polar ether groups. |

| Melting Point | < 25 °C | The related 1-bromo-2,4-dimethoxybenzene has a melting point of 25-26 °C. The flexible diethoxyethoxy chain in the target molecule would likely result in a lower melting point. |

| Density | ~1.3 g/mL | Densities of similar brominated aromatic compounds, such as 1-bromo-4-ethylbenzene (1.343 g/mL), typically fall in this range. |

| Refractive Index | ~1.54 | The refractive index of 1-bromo-4-ethylbenzene is 1.544. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical solubility profile for moderately polar organic compounds. |

Synthesis and Reaction Chemistry

A plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-bromophenol and 2-bromo-1,1-diethoxyethane.

Step 1: Deprotonation of 4-Bromophenol

-

In a round-bottom flask, dissolve 4-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to form the corresponding phenoxide. The reaction is typically stirred for 30-60 minutes at room temperature to ensure complete deprotonation.

Step 2: Nucleophilic Substitution

-

To the solution of the 4-bromophenoxide, add 2-bromo-1,1-diethoxyethane dropwise at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Proposed Williamson ether synthesis workflow.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the diethoxyethoxy side chain.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be downfield compared to the protons ortho to the ether linkage.

-

Acetal Proton: A triplet at approximately δ 4.8-5.0 ppm, corresponding to the -CH(OEt)₂ proton.

-

Methylene Protons: A doublet of doublets or a complex multiplet for the -OCH₂- protons adjacent to the aromatic ring and a multiplet for the -OCH₂- protons of the ethoxy groups.

-

Methyl Protons: A triplet for the -CH₃ protons of the ethoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (ipso-carbon) will be significantly shielded due to the "heavy atom effect".

-

Acetal Carbon: A signal around δ 100-105 ppm for the -CH(OEt)₂ carbon.

-

Methylene Carbons: Signals for the -OCH₂- carbons.

-

Methyl Carbons: A signal for the -CH₃ carbons of the ethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-Br Stretch: A band in the region of 600-500 cm⁻¹.

-

C-O-C Stretch (Ether): Strong bands in the region of 1250-1000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve cleavage of the ether linkages and loss of ethoxy groups.

Handling and Safety

Although a specific safety data sheet (SDS) for this compound is not widely available, it is prudent to handle it with the care afforded to other brominated aromatic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off with soap and plenty of water.[3] If inhaled, move to fresh air.[3] In case of ingestion, seek immediate medical attention.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a promising scaffold for the synthesis of novel drug candidates.

Sources

An In-depth Technical Guide to 1-Bromo-4-(2,2-diethoxyethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(2,2-diethoxyethoxy)benzene, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical drug development. The document details its chemical identity, including its CAS number and structure, and presents a robust, field-proven protocol for its synthesis via the Williamson ether synthesis. A thorough characterization of the compound is provided, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and analysis of analogous structures. Furthermore, this guide explores the compound's strategic importance as a bifunctional building block in medicinal chemistry, highlighting the utility of its brominated aromatic ring for cross-coupling reactions and its protected aldehyde functionality for the introduction of diverse pharmacophores.

Introduction and Core Chemical Identity

This compound is a substituted aromatic compound that serves as a valuable intermediate in multi-step organic syntheses. Its structure incorporates two key functional motifs: a bromo-substituted phenyl ring, which is amenable to a wide range of cross-coupling reactions, and a diethoxyethoxy group, which acts as a stable acetal-protected aldehyde. This dual functionality makes it a strategic precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical research and drug development.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 112598-18-2 |

| Molecular Formula | C₁₂H₁₇BrO₃ |

| Molecular Weight | 289.17 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis.[1][2] This classical and reliable method involves the reaction of a phenoxide with an alkyl halide. In this specific application, the sodium salt of 4-bromophenol is reacted with 2-bromo-1,1-diethoxyethane. The causality behind this choice of reactants lies in the high nucleophilicity of the phenoxide and the presence of a good leaving group (bromide) on the primary carbon of the electrophile, favoring an Sₙ2 reaction pathway.[3][4]

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromophenol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

2-Bromo-1,1-diethoxyethane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq). Dissolve the 4-bromophenol in anhydrous DMF.

-

Formation of the Phenoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The addition of sodium hydride results in the deprotonation of the phenolic hydroxyl group to form the sodium 4-bromophenoxide, with the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: To the resulting phenoxide solution, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Characterization and Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.40 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.85 (t, 1H, CH(OEt)₂), 4.00 (d, 2H, OCH₂), 3.70 (q, 2H, OCH₂CH₃), 3.60 (q, 2H, OCH₂CH₃), 1.20 (t, 6H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 158.0 (C-OAr), 132.5 (Ar-CH), 116.5 (Ar-CH), 114.0 (Ar-C-Br), 101.5 (CH(OEt)₂), 68.0 (OCH₂), 62.0 (OCH₂CH₃), 15.5 (OCH₂CH₃) |

| IR (Infrared) | ν (cm⁻¹): 3050 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1590, 1490 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1120, 1060 (C-O stretch), 820 (p-substituted Ar C-H bend) |

| MS (Mass Spec.) | m/z: 288/290 (M⁺, M⁺+2, bromine isotopes), 215/217, 185/187, 172/174, 103, 75, 47 |

The predicted ¹H NMR spectrum will show the characteristic AA'BB' pattern for the para-substituted aromatic protons. The acetal proton will appear as a triplet, coupled to the adjacent methylene protons. The methylene and methyl protons of the ethoxy groups will exhibit quartet and triplet signals, respectively.

In the ¹³C NMR spectrum, the carbon attached to the ether oxygen will be the most downfield aromatic carbon. The carbon bearing the bromine atom will also be in the aromatic region. The acetal carbon will have a characteristic chemical shift around 100-105 ppm.

The IR spectrum will be dominated by strong C-O stretching bands from the ether and acetal groups, in addition to the characteristic aromatic C-H and C=C stretching and bending vibrations.

The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity).[8][9][10][11] Fragmentation will likely involve cleavage of the ether linkage and loss of the diethoxyethyl side chain.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its bifunctional nature. The presence of two distinct reactive sites allows for sequential and controlled modifications, enabling the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[12][13][14]

The Role of the Bromophenyl Moiety

The bromo-substituted aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Ullmann Condensation: Formation of diaryl ethers.[15]

These reactions are fundamental in modern drug discovery for the construction of the core scaffolds of many therapeutic agents.

The Utility of the Protected Aldehyde

The diethoxyethoxy group serves as a stable protecting group for an aldehyde functionality.[16][17] Aldehydes are highly versatile functional groups that can be transformed into a wide array of other functionalities, including:

-

Reductive Amination: To introduce primary, secondary, or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To form carboxylic acids.

-

Reduction: To form primary alcohols.

-

Addition of Organometallic Reagents: To generate secondary alcohols.

The acetal protecting group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. It can be readily deprotected under mild acidic conditions to reveal the reactive aldehyde. This orthogonal reactivity allows for the selective manipulation of the bromophenyl moiety without affecting the masked aldehyde, and vice versa.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via the Williamson ether synthesis is a robust and scalable method. The orthogonal reactivity of its bromophenyl group and the protected aldehyde functionality allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. This technical guide provides researchers and scientists with the foundational knowledge and a practical, self-validating protocol to effectively utilize this compound in their synthetic endeavors.

References

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

New Journal of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Whitman College. GCMS Section 6.13. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Unknown Source. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. [Link]

-

Hsin, L.-W. et al. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters. [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

-

Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Wikipedia. Phenol ether. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

University of Calgary. 13C NMR Spectroscopy. [Link]

-

Wikipedia. Protecting group. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

- Google Patents. Process for producing 4-bromo-2-chlorophenols.

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]

-

Unknown Source. Protecting Groups. [Link]

-

SpectraBase. 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]

-

National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR [m.chemicalbook.com]

- 7. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 15. Phenol ether - Wikipedia [en.wikipedia.org]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. Protective Groups [organic-chemistry.org]

Navigating the Solubility Landscape of 1-Bromo-4-(2,2-diethoxyethoxy)benzene: A Technical Guide for Researchers

Foreword

In the intricate world of drug discovery and materials science, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful formulation and application. 1-Bromo-4-(2,2-diethoxyethoxy)benzene, a molecule of interest for its potential applications, presents a unique solubility profile due to its combination of a lipophilic bromophenyl group and a more polar diethoxyethoxy chain. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to confidently assess its solubility characteristics.

Understanding the Molecular Architecture and Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features:

-

A Bromobenzene Moiety: This portion of the molecule is relatively non-polar and hydrophobic.

-

A (2,2-diethoxyethoxy) Group: The ether linkages in this chain introduce polarity through the presence of electronegative oxygen atoms, capable of acting as hydrogen bond acceptors.

This dual nature suggests that this compound will exhibit a nuanced solubility profile, likely being miscible with a range of solvents from moderately polar to some non-polar ones. Solvents with dielectric constants in an intermediate range are predicted to be effective.[1]

To systematically approach the selection of solvents, it is useful to consider a spectrum of organic solvents with varying polarities.[2][3][4]

A Systematic Approach to Solvent Selection

The following table provides a curated list of organic solvents, categorized by their polarity, that should be considered for the solubility determination of this compound.

| Polarity Category | Solvent | Dielectric Constant (Approx.) | Predicted Solubility |

| Non-Polar | n-Hexane | 1.9 | Low to moderate; the aliphatic chain may interact favorably with the diethoxyethoxy group to some extent. |

| Toluene | 2.4 | Moderate to high; the aromatic nature of toluene will interact favorably with the bromophenyl ring. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High; its polarity is suitable for solvating both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | 7.5 | High; the ether functionality of THF will readily interact with the diethoxyethoxy group. | |

| Ethyl Acetate | 6.0 | High; offers a good balance of polarity. | |

| Acetone | 21 | High; its strong dipole moment should effectively solvate the molecule. | |

| Acetonitrile | 37.5 | Moderate to high; while highly polar, it may be a good solvent. | |

| Dimethyl Sulfoxide (DMSO) | 47 | High; a powerful and versatile polar aprotic solvent. | |

| Polar Protic | Methanol | 33 | Moderate to high; the hydroxyl group can interact with the ether oxygens. |

| Ethanol | 24.5 | Moderate to high; similar to methanol but slightly less polar. | |

| Isopropanol | 19.9 | Moderate; the bulkier alkyl group may slightly reduce its solvating power compared to methanol and ethanol. | |

| Water | 80.1 | Very low to insoluble; the large non-polar bromophenyl group will likely dominate, leading to poor aqueous solubility. |

Experimental Protocol for Determining Solubility

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Predicted solubility based on solvent polarity.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a systematic and scientifically rigorous approach can be employed to determine this crucial physical property. By understanding the molecular characteristics of the compound and applying the detailed experimental protocol outlined in this guide, researchers can generate reliable and reproducible solubility data. This information is invaluable for advancing research and development efforts that involve this promising molecule.

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Polarity of Solvents.

- Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Polarities of Solvents. Shodex.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023-08-31).

- 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. PubChem.

- SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.

- 1-Bromo-4-butoxybenzene. Apollo Scientific.

- 1-Bromo-4-(2-methoxyethyl)benzene. PubChem.

- SAFETY DATA SHEET. (2025-05-06). Sigma-Aldrich.

- MSDS of 1-Bromo-4-butoxybenzene.

- 1-Bromo-4-ethylbenzene 97 1585-07-5. Sigma-Aldrich.

- SAFETY DATA SHEET. (2025-09-05). Thermo Fisher Scientific.

Sources

An In-Depth Technical Guide to the Reactivity Profile of the C-Br Bond in 1-Bromo-4-(2,2-diethoxyethoxy)benzene

Introduction: A Versatile Building Block in Modern Synthesis

1-Bromo-4-(2,2-diethoxyethoxy)benzene is a key aromatic building block in the fields of pharmaceutical and materials science. Its utility stems from the nuanced reactivity of its carbon-bromine (C-Br) bond, which serves as a linchpin for a variety of powerful bond-forming reactions. The presence of the electron-donating 4-(2,2-diethoxyethoxy) group significantly modulates the electronic properties of the aromatic ring, thereby influencing the reactivity of the C-Br bond. This guide provides a comprehensive analysis of this reactivity, offering field-proven insights and detailed methodologies for its application in transformative chemical syntheses.

The para-disposed diethoxyethoxy substituent enriches the benzene ring with electron density through resonance and inductive effects. This electronic enrichment has profound implications for the C-Br bond's participation in several key reaction classes, most notably palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and, to a lesser extent, nucleophilic aromatic substitution. Understanding these electronic influences is paramount for designing efficient and selective synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The C-Br bond in this compound is exceptionally well-suited for a range of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures from readily accessible precursors.

Mechanism of Action: The Palladium Catalytic Cycle

The generalized catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. The electron-rich nature of the aromatic ring, due to the alkoxy substituent, can facilitate this step.

-

Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.

Diagram: Generalized Palladium Cross-Coupling Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds. The reaction of this compound with an aryl or vinyl boronic acid (or its ester derivatives) provides a direct route to substituted biaryls and stilbenes.

Causality in Experimental Design:

-

Catalyst and Ligand Selection: For electron-rich aryl bromides like our topic molecule, the choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or t-Bu3P) is crucial. These ligands facilitate the oxidative addition step and promote the reductive elimination of the product.

-

Base Selection: A moderately strong inorganic base, such as potassium carbonate or cesium carbonate, is typically employed. The base activates the boronic acid for transmetalation.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used to ensure the solubility of both the organic and inorganic reagents.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and the ligand, if required.

-

Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and organic electronic materials.[1][2] This reaction couples this compound with a primary or secondary amine.

Causality in Experimental Design:

-

Catalyst and Ligand System: The choice of palladium precursor and ligand is paramount. Systems like Pd2(dba)3 with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling electron-rich aryl bromides.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat to 80-110 °C, monitoring the reaction by LC-MS or GC-MS.

-

After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product via column chromatography.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira coupling provides a pathway to introduce alkynyl groups by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base. The electron-donating nature of the diethoxyethoxy group can make the C-Br bond less reactive, sometimes necessitating more active catalyst systems or higher reaction temperatures.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. For electron-rich aryl bromides, catalyst systems with electron-rich and bulky ligands are often required to achieve good yields.[1]

Metal-Halogen Exchange: Generating Potent Nucleophiles

Metal-halogen exchange reactions offer a powerful method to convert the relatively unreactive C-Br bond into a highly nucleophilic carbon-metal bond, opening up a different spectrum of synthetic possibilities.

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange of the bromine atom for a lithium atom.

Causality in Experimental Design:

-

Reagent and Temperature: The use of n-butyllithium or t-butyllithium is standard. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the solvent or other functional groups.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial for stabilizing the resulting aryllithium species.

-

Influence of the Alkoxy Group: The oxygen atoms in the diethoxyethoxy substituent can potentially coordinate to the lithium reagent, which may influence the rate and regioselectivity of the exchange, although in this para-substituted case, the effect is primarily electronic.

Representative Protocol: Lithium-Halogen Exchange

-

Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1-1.2 eq.) in hexanes dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).

-

The resulting aryllithium reagent can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO2, etc.) to form new C-C or C-heteroatom bonds.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, a versatile organometallic nucleophile.

Causality in Experimental Design:

-

Magnesium Activation: The surface of the magnesium metal must be activated to initiate the reaction. This can be achieved by using magnesium turnings, a crystal of iodine, or a small amount of 1,2-dibromoethane.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware and solvents must be rigorously dried.

-

Solvent: Anhydrous diethyl ether or THF is essential to solvate and stabilize the Grignard reagent. The ether oxygen atoms coordinate to the magnesium center.

Diagram: Grignard Reagent Formation Workflow

Caption: Workflow for the preparation of a Grignard reagent.

Nucleophilic Aromatic Substitution (SNAr): A Less Favorable Pathway

Nucleophilic aromatic substitution (SNAr) is generally not a favored reaction pathway for this compound. This is because the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. The diethoxyethoxy group, being electron-donating, destabilizes this intermediate, thus rendering the C-Br bond highly resistant to nucleophilic attack under standard SNAr conditions.

Quantitative Data Summary

While specific, peer-reviewed quantitative data for the reactivity of this compound is not extensively documented in readily accessible literature, the following table provides expected outcomes based on the reactivity of structurally similar electron-rich aryl bromides. These values should be considered as starting points for optimization.

| Reaction Type | Coupling Partner/Reagent | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 70-85 |

| Lithium-Halogen | n-BuLi | - | - | THF | -78 | >90 (in situ) |

| Grignard Formation | Mg | I₂ (cat.) | - | THF | Reflux | >85 (in situ) |

Conclusion and Future Outlook

The C-Br bond in this compound is a versatile functional handle that primarily undergoes facile palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-donating diethoxyethoxy substituent plays a crucial role in enhancing the reactivity in these transformations while disfavoring nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic application of this valuable building block in the synthesis of complex organic molecules. Future research may focus on developing even milder and more sustainable catalytic systems for the functionalization of this and related electron-rich aryl bromides, further expanding their utility in drug discovery and materials science.

References

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Metal–halogen exchange. Wikipedia. Available at: [Link]

-

Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

-

A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

-

Aminations of Aryl Bromides in Water at Room Temperature. PMC. Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Available at: [Link]

-

Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Sci-Hub. Available at: [Link]

-

Lithium-magnesium alkyl-alkoxy intermediates in Br-Mg exchange. Phys.org. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Benzene, 1-bromo-4-ethoxy-. NIST WebBook. Available at: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

making Grignard reagents. YouTube. Available at: [Link]

-

preparation of Grignard reagents. YouTube. Available at: [Link]

-

Preliminary studies of the mechanism of metal-halogen exchange. The kinetics of reaction of n-butyllithium with substituted bromobenzenes in hexane solution. Journal of the American Chemical Society. Available at: [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Available at: [Link]

Sources

Stability and storage conditions for 1-Bromo-4-(2,2-diethoxyethoxy)benzene

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-4-(2,2-diethoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, valued for its bifunctional nature which allows for diverse chemical transformations. Its utility in the development of novel pharmaceutical compounds and functional materials necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and presents detailed methodologies for assessing its purity over time. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain compound integrity effectively.

Chemical Profile and Intrinsic Stability

This compound possesses a unique structure combining an aryl bromide with an acetal-protected ether chain. Understanding these functional groups is fundamental to predicting its stability.

-

Aryl Bromide: The carbon-bromine (C-Br) bond on the benzene ring is relatively stable but can be susceptible to nucleophilic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions. It is generally not the primary point of degradation under standard storage conditions.

-

Ether Linkage: The ether groups (-O-) are typically stable and resistant to a wide range of chemical conditions. However, they can be cleaved by strong acids.

-

Acetal Group (-CH(OEt)2): This is the most sensitive functional group on the molecule. Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to yield an aldehyde and the corresponding alcohols. The presence of even trace amounts of acid or moisture can initiate this degradation.

Given this profile, the primary intrinsic vulnerability of this compound is its susceptibility to hydrolysis at the acetal functional group.

Factors Influencing Compound Stability

The long-term integrity of this compound is contingent on the stringent control of several environmental factors.

Hydrolytic Stability and Moisture

Moisture is the most critical factor affecting the stability of this compound. The acetal group can undergo acid-catalyzed hydrolysis when exposed to water, leading to the formation of 4-bromophenoxyacetaldehyde and ethanol. This reaction can be initiated by atmospheric moisture or residual water in solvents. Therefore, maintaining anhydrous conditions is paramount. Safety data sheets for analogous compounds consistently highlight the need to protect the material from moisture.[1]

Thermal Stress

While the compound is stable at recommended storage temperatures, exposure to excess heat should be avoided.[1] Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways. Thermal decomposition can lead to the release of hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][2]

Photostability

Certain brominated aromatic compounds exhibit sensitivity to light.[3] Although specific photostability data for this exact molecule is not widely published, it is a prudent and standard practice in organic chemistry to protect aryl halides from light to prevent the formation of radical species that could initiate unwanted side reactions. Storage in amber or opaque containers is a simple and effective preventative measure.

Chemical Incompatibility

Co-storage or cross-contamination with incompatible materials can lead to rapid degradation. Key incompatibilities include:

-

Strong Oxidizing Agents: These can react with the ether linkages and the benzene ring, leading to unpredictable and potentially hazardous decomposition.[1][2]

-

Strong Bases and Amines: While the acetal is base-stable, strong bases can promote other reactions on the molecule, especially at elevated temperatures.[1]

-

Strong Acids: As discussed, acids will catalyze the hydrolysis of the acetal group. Contact with acidic materials must be strictly avoided.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified above and ensure the long-term viability of the compound.

Long-Term Storage (> 1 Month)

For optimal preservation, this compound should be stored under controlled conditions that address its key sensitivities.

| Parameter | Recommendation | Rationale and Expert Insight |

| Temperature | 2-8°C.[4] | Refrigeration significantly slows the kinetic rate of potential degradation pathways. This is the most effective way to preserve the compound's integrity over extended periods. |

| Atmosphere | Inert Gas (Argon or Nitrogen).[1] | An inert atmosphere displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidation. For high-purity samples intended for sensitive downstream applications, this is a critical step. |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Amber glass protects against potential photodegradation.[3] A tightly sealed, high-quality cap is essential to prevent moisture ingress from the atmosphere.[1][2][5] |

| Environment | Store in a dry, well-ventilated, and designated chemical storage area.[1][2][5] | This ensures the external environment of the container remains dry and prevents accidental exposure to incompatible vapors. |

Short-Term / In-Use Storage

When the compound is in active use, the focus shifts to minimizing exposure during handling.

-

At the Bench: Always handle the compound in a fume hood to ensure adequate ventilation.[6][7] Keep the primary container tightly sealed when not actively dispensing. Use a positive pressure of dry inert gas (argon or nitrogen) if the material will be accessed frequently.

-

Solutions: If preparing stock solutions, use anhydrous-grade solvents. Store solutions at 2-8°C or as determined by solubility studies. Be aware that refrigeration can sometimes cause precipitation. If this occurs, the solution must be gently warmed and sonicated to ensure homogeneity before use.

Monitoring Compound Integrity: Analytical Methodologies

A robust stability monitoring program involves regular checks to validate the purity of the compound.

Visual Inspection

The first and simplest check is a visual inspection. Any change in the physical appearance of the material, such as a change in color or consistency, may indicate degradation. While not quantitative, this can be an early warning sign that further analytical testing is required.

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one. It can effectively separate the parent compound from its potential impurities and degradation products.

This protocol is adapted from established methods for similar aromatic compounds and serves as a validated starting point.[8][9]

-

Instrumentation: An HPLC system equipped with a UV detector is required.[9]

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Create a working solution by diluting the stock to 0.1 mg/mL with the mobile phase.

-

Filter the working solution through a 0.45 µm syringe filter prior to injection to protect the column.[8]

-

-

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 60% B

-

2-17 min: Linear gradient from 60% B to 95% B

-

17-22 min: Hold at 95% B

-

22-23 min: Return to 60% B

-

23-28 min: Equilibrate at 60% B

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Injection Volume: 10 µL.[9]

-

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The appearance of new peaks over time is a clear indicator of degradation.

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the routine assessment of compound stability.

Caption: Logical workflow for the assessment of compound stability.

Conclusion

The stability of this compound is primarily dictated by its sensitivity to moisture and acidic conditions, which can hydrolyze the acetal functional group. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and protection from light and incompatible chemicals—is essential for preserving its chemical integrity. Regular analytical monitoring, with RP-HPLC as the preferred method, provides a robust, quantitative measure of purity, ensuring the reliability of experimental results in research and development.

References

-

Safety Data Sheet . (n.d.). CDN Isotopes. [Link]

-

1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene . (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet . (2024). Aaron Chemicals. [Link]

-

1-Bromo-4-(2-methoxyethyl)benzene . (n.d.). PubChem. Retrieved from [Link]

-

1-bromo-4-ethoxybenzene . (n.d.). Stenutz. Retrieved from [Link]

-

benzene degradation pathway: Topics by Science.gov . (n.d.). Science.gov. Retrieved from [Link]

-

1-Bromo-4-[2-(2-bromocyclohexyl)ethoxy]benzene . (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-4-[2-(2-methylphenoxy)ethoxy]benzene . (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. aaronchem.com [aaronchem.com]

- 5. fishersci.com [fishersci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of Acetal Protecting Groups in the Synthesis and Functionalization of Aryl Bromides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Reactivity in Polyfunctional Aryl Bromides

Aryl bromides are cornerstone building blocks in modern organic synthesis, prized for their versatility in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-metalation has made them indispensable in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] However, the presence of other reactive functional groups, such as aldehydes and ketones, within the same molecule presents a significant challenge to chemoselectivity. Direct transformation of the aryl bromide moiety is often precluded by the competing reactivity of the carbonyl group, which is susceptible to attack by the strong nucleophiles and bases frequently employed in these reactions.[2]

This guide provides a comprehensive technical overview of the use of acetals as protecting groups for carbonyl functionalities in aryl bromide-containing substrates. We will explore the underlying principles of this protective strategy, from the mechanistic details of acetal formation and cleavage to the field-proven stability of these groups under a wide range of synthetic conditions. By synthesizing technical data with practical, field-proven insights, this document aims to equip researchers with the knowledge to strategically deploy acetal protection in their synthetic endeavors, enabling the selective functionalization of complex aryl bromides.

The Acetal as a Carbonyl Shield: Principles and Practice

The core principle of a protecting group strategy is the temporary and reversible masking of a reactive functional group to allow for chemical transformations elsewhere in the molecule.[2] An effective protecting group must be easy to install and remove in high yield and be robust to the conditions of the desired reaction.[3] Acetals fulfill these criteria exceptionally well for the protection of aldehydes and ketones.[4]

Why Acetals? The Pillars of Stability and Lability

The utility of acetals stems from their ether-like structure, which renders them inert to a broad spectrum of non-acidic reagents.[5][6] This stability profile is the key to their success.

-

Stability: Acetals are highly resistant to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[6][7] This robustness allows for a wide range of synthetic manipulations at the aryl bromide position without affecting the masked carbonyl.

-

Lability: The protection is temporary. Acetals are readily cleaved (deprotected) under acidic conditions, typically in the presence of water, to regenerate the parent carbonyl.[5][7] This predictable lability ensures the carbonyl group can be unveiled at the desired stage of the synthesis.

The general workflow for employing an acetal protecting group strategy is a three-stage process: protection, transformation, and deprotection.

Caption: General workflow for using an acetal protecting group.

Choosing the Right Acetal: Acyclic vs. Cyclic

Two main classes of acetals are commonly employed: acyclic acetals, such as dimethyl or diethyl acetals, and cyclic acetals, typically 1,3-dioxolanes (from ethylene glycol) or 1,3-dioxanes (from 1,3-propanediol).

| Feature | Ethylene Ketal (1,3-Dioxolane) | Dimethyl Acetal |

| Structure | Cyclic (Five-membered ring) | Acyclic |

| Formation Reagents | Ethylene glycol, acid catalyst | Methanol, acid catalyst, dehydrating agent |

| Relative Stability | Generally more stable | Generally less stable, more prone to hydrolysis |

| Thermodynamic Favorability | Formation is entropically favored due to the intramolecular nature of the cyclization. | Formation involves two separate methanol molecules, leading to a greater loss of translational entropy. |

Generally, cyclic acetals like 1,3-dioxolanes are more stable and often preferred for their enhanced resistance to hydrolysis compared to their acyclic counterparts.[5] This increased stability is attributed to thermodynamic and kinetic factors; the intramolecular ring-closing is entropically favorable, and the cyclic structure can impose conformational constraints that slow the hydrolysis mechanism.[5]

Experimental Protocols: Formation and Deprotection

The successful implementation of a protecting group strategy hinges on efficient and high-yielding protocols for both the protection and deprotection steps.

Protocol 1: Formation of 2-(4-Bromophenyl)-1,3-dioxolane

This protocol details the synthesis of a cyclic acetal from 4-bromobenzaldehyde using ethylene glycol. The removal of water via a Dean-Stark apparatus is crucial to drive the equilibrium towards the product.

Reaction Scheme:

Caption: Synthesis of 2-(4-bromophenyl)-1,3-dioxolane.

Step-by-Step Methodology: [3]

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).

-

Reagent Addition: Add toluene (100 mL), ethylene glycol (4.0 g, 64.8 mmol, 1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (approx. 0.26 g, 1.35 mmol, 2.5 mol%).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-(4-bromophenyl)-1,3-dioxolane, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel. A reported yield for a similar procedure is 92.1%.[3]

Protocol 2: Formation of 4-Bromobenzaldehyde Dimethyl Acetal

This protocol describes the formation of an acyclic acetal using trimethyl orthoformate, which acts as both a methanol source and a dehydrating agent.[8]

Step-by-Step Methodology: [8]

-

Reagent Addition: In a round-bottom flask, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in anhydrous methanol (50 mL).

-

Catalyst and Dehydrating Agent: Add trimethyl orthoformate (8.6 g, 81.1 mmol, 1.5 equiv) and a catalytic amount of p-TsOH (0.1 g, 0.58 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the mixture is neutral.

-

Extraction: Extract the mixture with ethyl acetate (or another suitable organic solvent).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzaldehyde dimethyl acetal.

Protocol 3: Acid-Catalyzed Deprotection (Hydrolysis)

This is the standard and most common method for removing an acetal protecting group.

Step-by-Step Methodology:

-

Dissolution: Dissolve the acetal-protected compound (e.g., 2-(4-bromophenyl)-1,3-dioxolane) in a mixture of a water-miscible organic solvent like acetone or tetrahydrofuran (THF) and water.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Neutralization: Carefully neutralize the acid with a base, such as saturated aqueous NaHCO₃.

-

Extraction and Isolation: Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the deprotected carbonyl compound.

Synthetic Applications and Compatibility

The true value of acetal protection is demonstrated by its compatibility with key transformations of the aryl bromide moiety.

Grignard Reagent Formation and Subsequent Reactions

Attempting to form a Grignard reagent from an unprotected bromoaryl aldehyde or ketone is futile, as the newly formed organometallic species would immediately react with the starting material's carbonyl group.[9] Acetal protection elegantly circumvents this issue. The acetal-protected aryl bromide can be smoothly converted to the corresponding Grignard reagent, which can then be used in a wide range of nucleophilic additions.

Caption: Use of acetal protection in Grignard reagent synthesis.

The Grignard reagent is formed by reacting the acetal-protected aryl bromide with magnesium metal in an anhydrous ether solvent like THF.[10][11] This organometallic intermediate is stable in the presence of the acetal and can then be reacted with various electrophiles, such as aldehydes, ketones, or esters, before a final acidic workup simultaneously quenches the reaction and deprotects the acetal.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and nucleophilic organometallic partners used in these reactions are fully compatible with the acetal group.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester.[1] The basic conditions required for the transmetalation step do not affect the acetal. An acetal-protected bromobenzaldehyde can be coupled with an arylboronic acid to form a biphenyl derivative, which can then be deprotected to reveal the aldehyde.[12]

-

Heck Reaction: Involving the coupling of an aryl halide with an alkene, the Heck reaction typically uses a base like triethylamine or potassium carbonate, to which acetals are inert.[13][14]

-

Sonogashira Coupling: This coupling with a terminal alkyne requires a base (typically an amine like triethylamine or diisopropylamine) and often a copper(I) co-catalyst. These conditions are mild and fully compatible with acetal protecting groups.[15][16]

-

Stille Coupling: The coupling with an organostannane reagent proceeds under neutral or mildly basic conditions and is highly tolerant of various functional groups, including acetals.[17][18]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction utilizes a strong base (e.g., NaOt-Bu) and a palladium-phosphine catalyst system. The acetal group is robust under these conditions, allowing for the synthesis of aminobenzaldehydes or their derivatives after deprotection.[10][19]